molecular formula C3H6AlO5 B1627012 Aluminum formoacetate CAS No. 34202-30-7

Aluminum formoacetate

Cat. No.: B1627012
CAS No.: 34202-30-7
M. Wt: 149.06 g/mol
InChI Key: QZMBJBRDDGXUKQ-UHFFFAOYSA-L
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Description

Aluminum formoacetate (CAS: 34202-30-7, Molecular Formula: C₄H₇AlO₅) is a coordination compound combining formate (HCOO⁻) and acetate (CH₃COO⁻) ligands with aluminum. It is a critical precursor in sol-gel processes for synthesizing high-performance alumina fibers . Its unique oligomeric structure, particularly the optimal ratio of oligomers (n(A):n(B):n(C) = 4:15:1), ensures low non-bond energy and high stability during fiber spinning . Applications span advanced ceramics, composite materials, and coatings due to its ability to form uniform gels upon solvent evaporation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum formoacetate can be synthesized by reacting formic acid with aluminum salts. One common method involves the reaction of formic acid with aluminum hydroxide or aluminum nitrate. The reaction typically occurs under reflux conditions to ensure complete reaction and formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting formic acid with aluminum hydroxide or aluminum nitrate in large reactors. The reaction mixture is then filtered, and the product is purified through recrystallization. The final product is dried and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Aluminum formoacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Aluminum formoacetate is used as a precursor in the synthesis of alpha-alumina powders, which are essential in the production of ceramics and refractory materials. It is also used in the preparation of aluminum-based catalysts for various chemical reactions .

Biology and Medicine: In biological research, this compound is used to study the effects of aluminum compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .

Industry: In the industrial sector, this compound is used in the production of aluminum-based nanomaterials, which have applications in electronics, coatings, and catalysis. It is also used in the preparation of aluminum foam composite structures, which are lightweight and have excellent mechanical properties .

Mechanism of Action

The mechanism of action of aluminum formoacetate involves its ability to form stable complexes with various molecules. In chemical reactions, it acts as a catalyst by facilitating the formation of intermediate complexes that lower the activation energy of the reaction. In biological systems, it can interact with biomolecules such as proteins and nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Analogs

The following table compares aluminum formoacetate with key analogs:

Compound CAS Number Molecular Formula Key Ligands Key Properties Applications
This compound 34202-30-7 C₄H₇AlO₅ Formate, Acetate Optimal oligomer ratio (4:15:1) for low non-bond energy; pH-dependent speciation Ceramic fibers, sol-gel composites
Aluminum Acetate, Basic 142-03-0 C₄H₇AlO₅ Acetate, Hydroxide Hygroscopic; forms basic solutions; limited thermal stability Textile mordant, astringent
Aluminum Lactate 18917-91-4 C₉H₁₅AlO₉ Lactate High water solubility; low toxicity Food additive, pharmaceuticals
Dihydroxyaluminum Aminoacetate 41354-48-7 C₂H₆AlNO₄ Aminoacetate, Hydroxide Antacid properties; stabilizes gastric pH Gastrointestinal treatments
Aluminum Chloride 7446-70-0 AlCl₃ Chloride Strong Lewis acid; hydrolyzes in water to HCl and Al(OH)₃ Catalysis, water treatment
Aluminum Hydroxide 21645-51-2 Al(OH)₃ Hydroxide Amphoteric; low solubility in water Vaccine adjuvant, antacid

Key Comparative Analysis

Chemical Stability and Speciation

  • This compound : Exhibits pH-dependent speciation. In neutral aqueous solutions, carboxyl groups act as bridging ligands, forming stable oligomers. Under acidic conditions, H⁺ disrupts coordination, leading to smaller clusters .
  • Aluminum Chloride : Hydrolyzes aggressively in water, releasing HCl and forming Al(OH)₃ precipitates. Less stable in neutral pH compared to formoacetate .
  • Aluminum Hydroxide : Stable in neutral to alkaline conditions but dissolves in strong acids/bases, limiting its use in acidic environments .

Research Findings

Sol-Gel Behavior and Fiber Formation

Molecular dynamics (MD) simulations reveal that this compound’s oligomeric structure (25–31 wt% solid content) ensures minimal non-bond energy (−450 to −500 kcal/mol), enabling uniform fiber formation during solvent evaporation . In contrast, aluminum chloride’s rapid hydrolysis complicates fiber integrity .

DFT Studies on Speciation

Density functional theory (DFT) studies show that this compound in neutral solutions forms [Al₆(OH)₁₂(HCOO)₆(CH₃COO)₆]⁶⁻ clusters with carboxyl bridges, whereas acidic conditions yield smaller [Al(H₂O)₆]³⁺ ions. This contrasts with aluminum lactate, which maintains tridentate lactate coordination regardless of pH .

Properties

CAS No.

34202-30-7

Molecular Formula

C3H6AlO5

Molecular Weight

149.06 g/mol

InChI

InChI=1S/C2H4O2.CH2O2.Al.H2O/c1-2(3)4;2-1-3;;/h1H3,(H,3,4);1H,(H,2,3);;1H2/q;;+2;/p-2

InChI Key

QZMBJBRDDGXUKQ-UHFFFAOYSA-L

SMILES

CC(=O)O[Al]OC=O.O

Canonical SMILES

CC(=O)O[Al]OC=O.O

Key on ui other cas no.

34202-30-7

Origin of Product

United States

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